Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 936923-58-9
VCID: VC7800979
InChI: InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=NSC2=C1C=C(C=C2)Br
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate

CAS No.: 936923-58-9

Cat. No.: VC7800979

Molecular Formula: C10H8BrNO2S

Molecular Weight: 286.15

* For research use only. Not for human or veterinary use.

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate - 936923-58-9

Specification

CAS No. 936923-58-9
Molecular Formula C10H8BrNO2S
Molecular Weight 286.15
IUPAC Name ethyl 5-bromo-1,2-benzothiazole-3-carboxylate
Standard InChI InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3
Standard InChI Key SKRZNSLSIGQHEG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NSC2=C1C=C(C=C2)Br
Canonical SMILES CCOC(=O)C1=NSC2=C1C=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate belongs to the benzisothiazole family, a class of bicyclic compounds featuring a sulfur and nitrogen atom within the heterocyclic ring. Its molecular formula is C10H8BrNO2S\text{C}_{10}\text{H}_{8}\text{BrNO}_{2}\text{S}, with a molecular weight of 286.14 g/mol . The bromine substituent at the 5-position enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions, while the ethyl carboxylate group at the 3-position provides a handle for further functionalization.

The compound’s planar structure is stabilized by π-conjugation across the aromatic system, as evidenced by X-ray crystallography data from analogous benzisothiazole derivatives . Spectroscopic analyses, including 1H^1\text{H}- and 13C^{13}\text{C}-NMR, confirm the regioselectivity of substitutions and the electronic effects of the bromine atom .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of ethyl 5-bromobenzo[D]isothiazole-3-carboxylate typically involves a multi-step sequence starting from commercially available benzoisothiazole precursors. A representative method includes:

  • Bromination: Electrophilic bromination of benzoisothiazole-3-carboxylate using bromine or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .

  • Esterification: Reaction of the intermediate carboxylic acid with ethanol under acidic conditions to yield the ethyl ester .

A detailed procedure from a peer-reviewed study involves the condensation of 5-bromobenzo[D]isothiazole-3-carboxylic acid with ethanol using N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . The reaction proceeds in dichloromethane at room temperature, achieving yields of 58–61% after purification by column chromatography .

Table 1: Optimization of Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (DMAP)1.5 equiv.Maximizes activation of carboxylic acid
SolventCH2Cl2\text{CH}_2\text{Cl}_2Enhances solubility of intermediates
Reaction Time12–16 hoursEnsures complete esterification
Temperature25°CBalances reaction rate and side reactions

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling techniques with potassium carbonate as a base have achieved comparable yields (55–60%) while eliminating volatile organic solvents .

Physicochemical Properties

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate exhibits the following properties :

Table 2: Key Physicochemical Data

PropertyValueMethod
Boiling Point323.3 ± 24.0°C (predicted)QSPR Simulation
Density1.618 g/cm³Pycnometry
pKa0.41 ± 0.50 (predicted)Computational Modeling
SolubilityInsoluble in water; soluble in DMSO, DMFEmpirical Testing

The compound’s low pKa suggests weak acidity, consistent with the electron-withdrawing effects of the bromine and ester groups. Its lipophilicity (logP=2.8\log P = 2.8) predicts moderate membrane permeability, a desirable trait in drug candidates .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (DMSO-d6d_6): Signals at δ 7.34 (dt, J=8.8,2.4J = 8.8, 2.4 Hz), 7.49 (s), 7.56 (s), and 7.88 (dd, J=8.8,2.4J = 8.8, 2.4 Hz) correspond to aromatic protons and confirm the bromine substitution pattern .

  • 13C^{13}\text{C}-NMR (DMSO-d6d_6): Peaks at δ 109.2 (d, J=28.9J = 28.9 Hz) and 114.8 (d, J=29.4J = 29.4 Hz) validate the benzoisothiazole scaffold .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a prominent ion at m/zm/z 357 [M+H]+^+, consistent with the molecular formula .

Applications in Pharmaceutical Research

Antiviral Agents

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate derivatives demonstrate potent anti-norovirus activity. Hybrid compounds incorporating thiophene and benzothiazole moieties exhibit EC50_{50} values as low as 0.53 µM, surpassing first-generation inhibitors by 70-fold . Mechanistic studies suggest inhibition of viral replication at late infection stages .

Kinesin Inhibition

Structural analogs of this compound have been explored as HSET (KIFC1) inhibitors, inducing multipolar spindle formation in centrosome-amplified cancer cells . Modifications at the carboxylate group improve ATP-competitive binding, achieving nanomolar biochemical potency .

Future Directions

Ongoing research aims to exploit this scaffold in covalent inhibitor design, leveraging the bromine atom for targeted protein labeling. Computational studies are also exploring its potential in organic electronics due to its conjugated π-system .

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